molecular formula C18H20O5 B1675249 Loureirin B CAS No. 119425-90-0

Loureirin B

Cat. No. B1675249
M. Wt: 316.3 g/mol
InChI Key: ZPFRAPVRYLGYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Loureirin B is a flavonoid originally isolated from D. cochinchinensis, a major component of the traditional herbal medicine dragon’s blood . It has diverse biological activities and helps combat neurodegenerative diseases .


Synthesis Analysis

Loureirin B is the marker compound of dragon blood (DB), which exhibits great potentials in protecting astronauts’ health against radiation and simulated microgravity (SM) . Ten metabolites were tentatively identified based on fragmentation pathways using LC-MS/MS method .


Molecular Structure Analysis

The molecular formula of Loureirin B is C18H20O5, with an average mass of 316.348 Da and a monoisotopic mass of 316.131073 Da .


Chemical Reactions Analysis

Loureirin B interacts with human serum albumin, which plays the role of a carrier of numerous drug ligands . The binding constants were calculated as 13.14 104 L/mol, 7.00 × 104 L/mol, and 2.78 104 L/mol for each method, respectively .

Scientific Research Applications

Immunomodulatory Effects

  • Loureirin B has shown significant immunosuppressive effects, inhibiting calcium ion (Ca2+) influx and interleukin-2 (IL-2) secretion in T cells. It achieves this by inhibiting both KV1.3 and STIM1/Orai1 channels, suggesting its potential as a lead compound for treating autoimmune diseases (Shi et al., 2021).

Wound Healing and Scar Treatment

  • Loureirin B inhibits fibroblast proliferation and extracellular matrix deposition in hypertrophic scars through the TGF-β/Smad pathway. It downregulates collagen and α-smooth muscle actin in scar fibroblasts and inhibits myofibroblast differentiation, indicating its potential as a therapeutic compound for scar treatment (Bai et al., 2015).

Diabetes Management

  • Loureirin B enhances insulin secretion and decreases blood glucose levels. It increases the mRNA levels of certain genes involved in insulin secretion, inhibits the KATP channel, and promotes calcium influx, making it a promising candidate for diabetes treatment (Sha et al., 2018).

Anti-Inflammatory Activity

  • Studies have shown that Loureirin B can inhibit platelet aggregation and ATP secretion in a dose-dependent manner, suggesting its potential as an anti-inflammatory agent (Hao et al., 2015).

Antithrombotic Properties

  • Loureirin B acts as a PAI-1 inhibitor, which is significant in the context of thrombotic diseases. It prolongs bleeding time, reduces arterial thrombus weight and size, and can partially cure liver fibrosis in mice, highlighting its potential in treating cardiovascular diseases (Jiang et al., 2017).

Pharmacokinetics and Drug Interaction Studies

  • The interaction between Loureirin B and human serum albumin has been studied, revealing insights into its pharmacokinetics and potential drug interactions, which is critical for its therapeutic application (Chen et al., 2010).

Safety And Hazards

Loureirin B is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

Future Directions

Loureirin B shows potential in protecting astronauts’ health against radiation and simulated microgravity (SM). It also has potential in the treatment of autoimmune diseases like rheumatoid arthritis .

properties

IUPAC Name

1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-21-14-10-17(22-2)15(18(11-14)23-3)8-9-16(20)12-4-6-13(19)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFRAPVRYLGYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CCC(=O)C2=CC=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152460
Record name Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Loureirin B

CAS RN

119425-90-0
Record name Loureirin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119425-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loureirin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119425900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOUREIRIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P47L69798O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loureirin B
Reactant of Route 2
Reactant of Route 2
Loureirin B
Reactant of Route 3
Reactant of Route 3
Loureirin B
Reactant of Route 4
Reactant of Route 4
Loureirin B
Reactant of Route 5
Reactant of Route 5
Loureirin B
Reactant of Route 6
Loureirin B

Citations

For This Compound
654
Citations
Y Liu, C Wang, G Wang, Y Sun, Z Deng, L Chen… - Theranostics, 2019 - ncbi.nlm.nih.gov
… In our study, we have demonstrated for the first time that Loureirin B (LrB) inhibits ovariectomized osteoporosis and explored its underlying mechanisms of action in vitro. Methods: We …
Number of citations: 136 www.ncbi.nlm.nih.gov
X Bai, T He, J Liu, Y Wang, L Fan, K Tao… - Experimental …, 2015 - Wiley Online Library
… Loureirin B also affected mRNA levels of major MMPs and TIMPs in TGF-β1-stimulated fibroblasts. Taken together, this study demonstrates that loureirin B … suggest that loureirin B is a …
Number of citations: 79 onlinelibrary.wiley.com
J Zhang, L Mo, H Huang, J Xu, Y Fan, W Li, H Wang… - Scientific Reports, 2022 - nature.com
… We have shown that Loureirin B (LrB) can inhibit osteoclasts. In this study, we demonstrated … capture and analyze the target protein of Loureirin B in bone marrow macrophages (BMMs), …
Number of citations: 3 www.nature.com
T He, X Bai, L Yang, L Fan, Y Li, L Su, J Gao… - Cellular Physiology and …, 2015 - karger.com
Background/Aims: Our previous study confirmed that Loureirin B (LB) can inhibit hypertrophic scar formation. However, the mechanism of LB-mediated inhibition of scar formation is still …
Number of citations: 52 karger.com
M Hasan, A Zafar, M Yousaf, H Gulzar, K Mehmood… - Acs Omega, 2019 - ACS Publications
Loureirin B (LB) is the most radioactive compound of dragon’s blood, but its poor pharmacokinetics due to its hydrophobic nature limits its clinical applications. Owing to the excellent …
Number of citations: 23 pubs.acs.org
Y Jiang, G Zhang, D Yan, H Yang, Z Ye… - … and Alternative Medicine, 2017 - hindawi.com
… to the identification of loureirin B as the major PAI… loureirin B, and the inhibitory effect of loureirin B on PAI-1 was also confirmed by clot lysis assay. In vivo studies showed that loureirin B …
Number of citations: 18 www.hindawi.com
X Sun, K Wen, Z Xu, Z He, B Wu… - Chinese …, 2020 - cmjournal.biomedcentral.com
… Loureirin B (LB) is one of the most important chemical compositions and physiologically active ingredients of resina draconis. It has the molecular structure propan-1-one, 1-(4-…
Number of citations: 18 cmjournal.biomedcentral.com
Y Zhang, Y Sha, K Qian, X Chen, Q Chen - Electrophoresis, 2017 - Wiley Online Library
Loureirin B (LB), a bioactive drug, is widely used in the treatment of biological diseases. However, due to its poor solution in water, it is important to find the approach which helps LB to …
H Fang, Y Ding, S Xia, Q Chen, B Niu - European Journal of Pharmacology, 2022 - Elsevier
Loureirin B (LB), a natural product derived from Sanguis draconis, has hypoglycemic effects in diabetic mice. However, there are no studies on how LB lowers blood glucose. In this …
Number of citations: 3 www.sciencedirect.com
Y Ding, S Xia, H Zhang, Q Chen… - Journal of Cellular and …, 2021 - Wiley Online Library
Loureirin B (LB) is a natural product derived from Sanguis draconis, which has hypoglycaemic effects. In order to research the possible target of LB in the treatment of diabetes, …
Number of citations: 9 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.